molecular formula C13H10F3N3O2S2 B2903702 2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide CAS No. 1024423-14-0

2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide

Cat. No. B2903702
CAS RN: 1024423-14-0
M. Wt: 361.36
InChI Key: LXNAGOTZZRBMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide, also referred to as 2-Thienylcarbonylhydrazinecarbothioamide, is a synthetic organic compound with a wide array of applications in scientific research. Its unique structure and properties make it a desirable choice for many laboratory experiments.

Scientific Research Applications

Inhibitors of Human Soluble Epoxide Hydrolase

The compound has been identified as a potential inhibitor of human soluble epoxide hydrolase (sEH), which is significant in the treatment of hypertonia, tuberculosis, renal pathologies, and other diseases . sEH inhibitors are promising for etiotropic therapy, which targets the cause of diseases rather than the symptoms.

Organic Synthesis Building Block

As an organic building block, this compound can be used in the synthesis of various organic molecules. It can react with aliphatic diamines to yield N,N’-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment . These reactions are valuable for creating new molecules with potential therapeutic applications.

Design of New sEH Inhibitors

The compound’s structural fragment is often used in the design of new sEH inhibitors. For example, compounds like EC5026, which contain a 4-(trifluoromethoxy)phenyl fragment, have entered clinical trials . This highlights the compound’s role in the development of new drugs.

Study of Biological Processes Related to Aging

Certain derivatives of the compound may be useful in studying biological processes related to aging . This application is crucial for understanding the mechanisms of aging and developing interventions to mitigate age-related diseases.

Insecticide and Zoocide

The compound’s derivatives, such as metaflumizone, act as insecticides or zocides by blocking potential-dependent sodium channels in harmful insects and rodents . This application is essential for pest control and protecting crops from damage.

Antitumor Activity

Derivatives of the compound have shown antitumor activity by inhibiting tyrosine kinase . This is particularly important in cancer research, where the inhibition of specific enzymes can lead to the development of targeted cancer therapies.

properties

IUPAC Name

1-(thiophene-2-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S2/c14-13(15,16)21-9-5-3-8(4-6-9)17-12(22)19-18-11(20)10-2-1-7-23-10/h1-7H,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNAGOTZZRBMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide

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